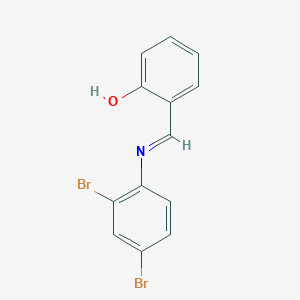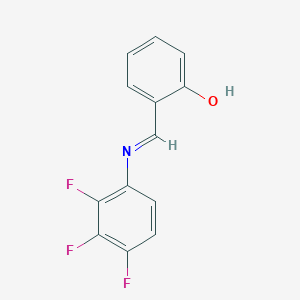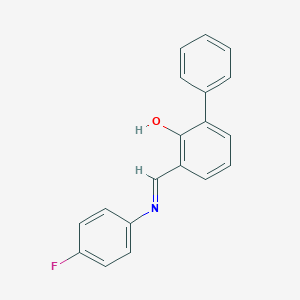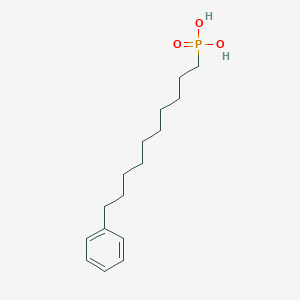
N-(Salicylidene)-2,4-dibromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Salicylidene)-2,4-dibromoaniline, also known as NBDPA, is an important and versatile reagent used in the synthesis of various organic compounds. It has been used in a variety of scientific applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals. NBDPA is a highly reactive compound due to its electron-rich aromatic ring, and its ability to form strong covalent bonds with other molecules.
Applications De Recherche Scientifique
N-(Salicylidene)-2,4-dibromoaniline has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals. It has also been used in the synthesis of polymers, such as polyurethanes and polystyrenes. N-(Salicylidene)-2,4-dibromoaniline has also been used in the synthesis of organic semiconductors, and in the synthesis of organic light-emitting diodes (OLEDs). Additionally, N-(Salicylidene)-2,4-dibromoaniline has been used in the synthesis of organic photovoltaics, and in the synthesis of organic electrochemical transistors (OECTs).
Mécanisme D'action
N-(Salicylidene)-2,4-dibromoaniline is a highly reactive compound due to its electron-rich aromatic ring, and its ability to form strong covalent bonds with other molecules. The reaction of N-(Salicylidene)-2,4-dibromoaniline with other molecules is typically initiated by the nucleophilic addition of the electron-rich aromatic ring to a carbon-carbon double bond or a carbon-heteroatom double bond. This addition is followed by a series of proton-coupled electron-transfer (PCET) reactions, which result in the formation of a product molecule.
Biochemical and Physiological Effects
N-(Salicylidene)-2,4-dibromoaniline has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-allergic, and anti-cancer properties. Additionally, it has been shown to have antioxidant properties, and to possess the ability to scavenge free radicals. N-(Salicylidene)-2,4-dibromoaniline has also been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Salicylidene)-2,4-dibromoaniline is a highly reactive compound and is therefore very useful in organic synthesis. It is relatively easy to synthesize, and is readily available from chemical suppliers. Additionally, N-(Salicylidene)-2,4-dibromoaniline is relatively stable and can be stored for extended periods of time. However, it is important to note that N-(Salicylidene)-2,4-dibromoaniline is highly toxic, and appropriate safety precautions should be taken when handling this compound.
Orientations Futures
There are several potential future directions for the use of N-(Salicylidene)-2,4-dibromoaniline. It could be used in the synthesis of new pharmaceuticals, dyes, and other specialty chemicals. Additionally, it could be used in the synthesis of new polymers, organic semiconductors, OLEDs, organic photovoltaics, and OECTs. Furthermore, it could be used to develop new inhibitors of the enzyme 5-lipoxygenase, and to develop new anti-inflammatory, anti-allergic, and anti-cancer drugs. Finally, it could be used to develop new antioxidants and free radical scavengers.
Méthodes De Synthèse
N-(Salicylidene)-2,4-dibromoaniline is synthesized by reacting aniline with salicylaldehyde and dibromoacetone in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate. The base used is typically potassium hydroxide or sodium hydroxide. The reaction is typically carried out at room temperature, and the reaction time can range from minutes to hours, depending on the temperature and the amount of reagents used. The product is a yellow solid that can be isolated by filtration or crystallization.
Propriétés
IUPAC Name |
2-[(2,4-dibromophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERRKBMSWJVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Salicylidene)-2,4-dibromoaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)


![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)



![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

